molecular formula C8H8N2O4 B050834 2-Amino-6-methyl-4-nitrobenzoic acid CAS No. 121285-23-2

2-Amino-6-methyl-4-nitrobenzoic acid

Cat. No. B050834
M. Wt: 196.16 g/mol
InChI Key: ALEOMMQAWGBXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methyl-4-nitrobenzoic acid (AMNB) is a chemical compound that belongs to the family of substituted benzoic acids. It is a yellow crystalline powder that is commonly used in scientific research due to its unique properties. AMNB has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool in the study of various biological processes.

Mechanism Of Action

The exact mechanism of action of 2-Amino-6-methyl-4-nitrobenzoic acid is not fully understood. However, it is believed to interact with metal ions through coordination bonds, leading to changes in its fluorescence properties. 2-Amino-6-methyl-4-nitrobenzoic acid has also been found to bind to proteins, which may contribute to its biological effects.

Biochemical And Physiological Effects

2-Amino-6-methyl-4-nitrobenzoic acid has been found to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and tyrosinase. 2-Amino-6-methyl-4-nitrobenzoic acid has also been found to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-6-methyl-4-nitrobenzoic acid in lab experiments is its high selectivity and sensitivity towards certain metal ions. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of 2-Amino-6-methyl-4-nitrobenzoic acid is its potential toxicity, which may limit its use in certain biological systems.

Future Directions

There are several potential future directions for research involving 2-Amino-6-methyl-4-nitrobenzoic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-Amino-6-methyl-4-nitrobenzoic acid, which may exhibit improved properties. Another potential area of research is the investigation of the biological effects of 2-Amino-6-methyl-4-nitrobenzoic acid in vivo, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-Amino-6-methyl-4-nitrobenzoic acid and its interactions with metal ions and proteins.

Synthesis Methods

2-Amino-6-methyl-4-nitrobenzoic acid can be synthesized using a variety of methods, including nitration of 2-amino-6-methylbenzoic acid, followed by reduction of the resulting nitro compound. Another method involves the reaction of 2-amino-6-methylbenzoic acid with nitrous acid, followed by reduction with sodium dithionite.

Scientific Research Applications

2-Amino-6-methyl-4-nitrobenzoic acid has been widely used in scientific research as a fluorescent probe for the detection of metal ions. It has been found to exhibit high selectivity and sensitivity towards certain metal ions, such as copper and iron. 2-Amino-6-methyl-4-nitrobenzoic acid has also been used as a pH indicator, due to its ability to undergo a color change in response to changes in pH.

properties

CAS RN

121285-23-2

Product Name

2-Amino-6-methyl-4-nitrobenzoic acid

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-6-methyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

ALEOMMQAWGBXDE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)N)[N+](=O)[O-]

synonyms

Benzoic acid, 2-amino-6-methyl-4-nitro- (9CI)

Origin of Product

United States

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